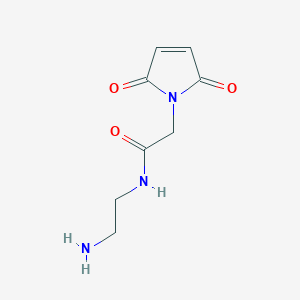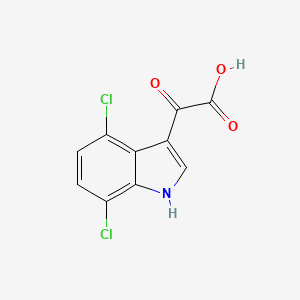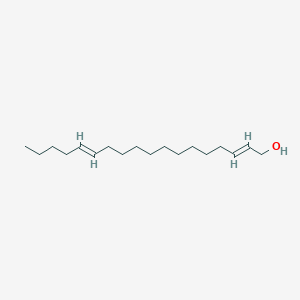
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-5,6-Epoxi-eicosa-8Z,11Z,14Z-trienoato de metilo es un compuesto químico que pertenece a la clase de ésteres metílicos de ácidos grasos epóxidos. Se deriva del ácido eicosatrienoico, un ácido graso poliinsaturado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (+/-)-5,6-Epoxi-eicosa-8Z,11Z,14Z-trienoato de metilo generalmente implica la epoxidación del ácido eicosatrienoico seguida de esterificación. La epoxidación se puede llevar a cabo utilizando perácidos como el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves. La reacción se realiza típicamente en un solvente orgánico como el diclorometano a bajas temperaturas para evitar reacciones secundarias.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. El proceso incluiría la epoxidación del ácido eicosatrienoico seguida de pasos de purificación y esterificación. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(+/-)-5,6-Epoxi-eicosa-8Z,11Z,14Z-trienoato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo epóxido se puede abrir mediante agentes oxidantes para formar dioles.
Reducción: El compuesto se puede reducir para formar los alcoholes correspondientes.
Sustitución: Los nucleófilos pueden atacar el anillo epóxido, lo que lleva a la formación de productos sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas, los tioles y los alcoholes pueden reaccionar con el anillo epóxido en condiciones básicas o ácidas.
Principales productos formados
Dioles: Formados a partir de la oxidación del anillo epóxido.
Alcoholes: Resultantes de la reducción del compuesto.
Productos sustituidos: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(+/-)-5,6-Epoxi-eicosa-8Z,11Z,14Z-trienoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluidos los trastornos cardiovasculares y metabólicos.
Industria: Se utiliza en la producción de surfactantes, lubricantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (+/-)-5,6-Epoxi-eicosa-8Z,11Z,14Z-trienoato de metilo implica su interacción con dianas moleculares y vías específicas. El anillo epóxido puede reaccionar con sitios nucleofílicos en moléculas biológicas, lo que lleva a la modulación de diversas vías bioquímicas. Este compuesto puede ejercer sus efectos inhibiendo enzimas, modulando la actividad de los receptores o alterando las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
Linoleato de metilo: Otro éster metílico de ácido graso con propiedades químicas similares.
Oleato de metilo: Un éster metílico de ácido graso monoinsaturado.
Estearato de metilo: Un éster metílico de ácido graso saturado.
Singularidad
(+/-)-5,6-Epoxi-eicosa-8Z,11Z,14Z-trienoato de metilo es único debido a su anillo epóxido y su estructura poliinsaturada, que confieren reactividad química y actividad biológica distintas en comparación con otros ésteres metílicos de ácidos grasos. Su capacidad para sufrir varias reacciones químicas y sus posibles aplicaciones terapéuticas lo convierten en un compuesto de gran interés en la investigación científica.
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
methyl 4-[3-[(2E,5E,8E)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |
Clave InChI |
XGESKIWNDBIILZ-SPOHZTNBSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/CC1C(O1)CCCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)





![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)


